molecular formula C22H28N2O2 B14845105 3-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14845105
M. Wt: 352.5 g/mol
InChI Key: BTMQADBUOZDIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further connected to a carboxylic acid esterified with a tert-butyl group

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 3-[(4-phenylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-20(16-24)15-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,20,23H,13-16H2,1-3H3

InChI Key

BTMQADBUOZDIBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the carboxylic acid group using tert-butyl alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on higher yields and safer reaction conditions. For instance, the use of flow microreactor systems can enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Biphenyl carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Piperazine derivatives with various substituents

Scientific Research Applications

Chemistry

In chemistry, ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore.

Industry

Industrially, the compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxylic acid tert-butyl ester
  • Piperazine-1-carboxylic acid tert-butyl ester
  • 3-Biphenylmethyl-piperazine

Uniqueness

What sets ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER apart is the combination of the biphenyl and piperazine moieties, which provides a unique set of chemical and physical properties.

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